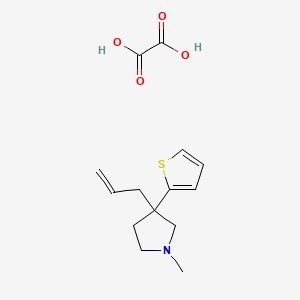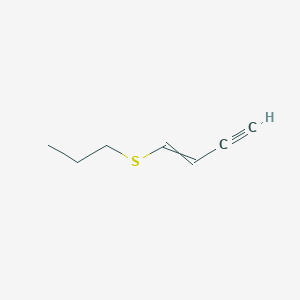
1-(Propylsulfanyl)but-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C7H10S. It consists of 10 hydrogen atoms, 7 carbon atoms, and 1 sulfur atom . This compound is characterized by the presence of a propylsulfanyl group attached to a buten-3-yne backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(Propylsulfanyl)but-1-en-3-yne can be achieved through various synthetic routes. One common method involves the reaction of a propylsulfanyl group with a buten-3-yne precursor under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-(Propylsulfanyl)but-1-en-3-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond using reagents like hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(Propylsulfanyl)but-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-(Propylsulfanyl)but-1-en-3-yne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. The compound’s triple bond also allows it to participate in various addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
1-(Propylsulfanyl)but-1-en-3-yne can be compared with other similar compounds, such as:
1-Buten-3-yne: This compound lacks the propylsulfanyl group, making it less reactive in certain substitution reactions.
Vinylacetylene: Similar to 1-buten-3-yne but with different reactivity due to the absence of the propylsulfanyl group.
Ethynylethene: Another similar compound with distinct reactivity patterns due to its simpler structure.
Properties
CAS No. |
66250-59-7 |
|---|---|
Molecular Formula |
C7H10S |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
1-propylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C7H10S/c1-3-5-7-8-6-4-2/h1,5,7H,4,6H2,2H3 |
InChI Key |
RADQRASXVHVJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


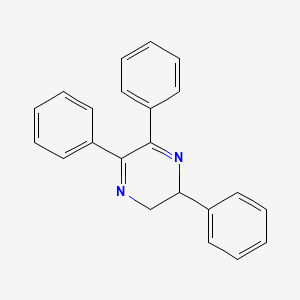
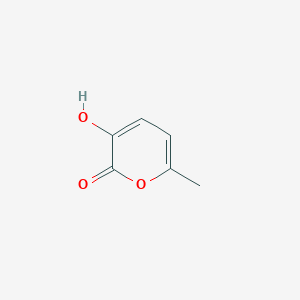

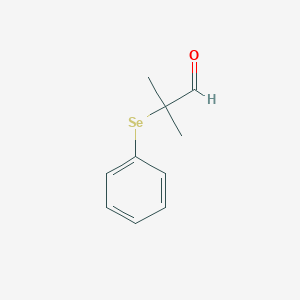

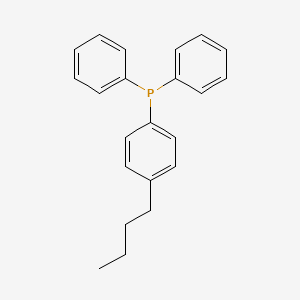
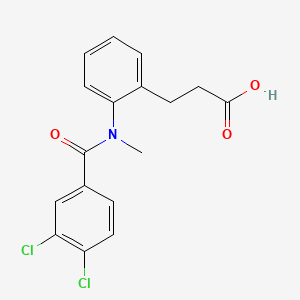
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)

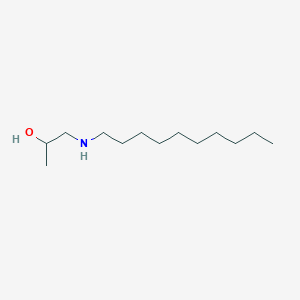
![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
